4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

説明

特性

IUPAC Name |

2-chloro-3-methoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-15-13(8-7-12(9-17)14(15)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNWKHUIHQVLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201236719 | |

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83847-90-9 | |

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83847-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-methoxy-4-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201236719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde chemical structure analysis

An In-depth Technical Guide to the Structural Analysis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Introduction

Substituted benzaldehydes are cornerstone building blocks in modern organic synthesis and medicinal chemistry. Their inherent reactivity and functional group tolerance make them invaluable precursors for a diverse range of complex molecules. This guide focuses on 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde featuring a strategic array of functional groups: a protective benzyloxy ether, a directing chloro group, an electron-donating methoxy group, and a reactive aldehyde. While this specific molecule is not extensively documented in public literature, its structural motifs are present in compounds with significant biological activity, including anticancer agents and aldehyde dehydrogenase (ALDH) inhibitors.[1][2]

This technical whitepaper provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, purification, and rigorous structural elucidation of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde. By leveraging established analytical principles and extrapolating from well-characterized structural analogs, we present a self-validating workflow to ensure the identity, purity, and quality of this compound for downstream applications in discovery and development pipelines.

Molecular Profile and Physicochemical Properties

The unique substitution pattern of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde dictates its physical and chemical behavior. The benzyloxy group provides steric bulk and lipophilicity, while the chloro and methoxy groups modulate the electronic properties of the aromatic ring, influencing the reactivity of the aldehyde.

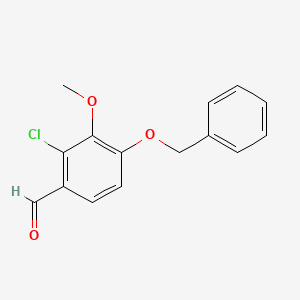

Caption: 2D structure of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde.

Below is a summary of its predicted and calculated physicochemical properties. These values are derived from computational models and data from structurally similar compounds, such as 4-benzyloxy-3-methoxybenzaldehyde.[3]

| Property | Value | Source/Method |

| Molecular Formula | C₁₅H₁₃ClO₃ | - |

| Molecular Weight | 276.71 g/mol | - |

| Appearance | White to off-white solid | Predicted |

| Melting Point | ~70-85 °C | Predicted based on analogs[3] |

| Solubility | Soluble in Chloroform, Methanol, DMF | Predicted[3] |

| logP | ~3.2 | Computationally Predicted |

| Polar Surface Area | 35.5 Ų | Computationally Predicted[4] |

Proposed Synthesis and Purification Workflow

The synthesis of this target molecule can be efficiently achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The proposed starting material is the commercially available 2-chloro-3-hydroxy-4-methoxybenzaldehyde. This approach is logical as it directly installs the required benzyl group in the final step, minimizing potential side reactions associated with the aldehyde functionality.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Benzylation of 2-chloro-3-hydroxy-4-methoxybenzaldehyde

Causality: This protocol employs potassium carbonate as a mild base to deprotonate the phenolic hydroxyl group, which is less basic and easier to handle than sodium hydride. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve both the organic starting materials and the inorganic base.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

-

Addition of Reagent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 56°C) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde, as a crystalline solid.

Comprehensive Structural Elucidation

A multi-technique analytical approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. Each method provides a unique and complementary piece of the structural puzzle.

Sources

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of synthetic organic chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to innovation. This guide is dedicated to a compound of significant potential, yet limited documented presence: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde . A comprehensive search of the existing scientific literature and commercial chemical databases reveals a notable scarcity of direct experimental data for this specific molecule.

This guide, therefore, adopts a first-principles approach. By dissecting the molecule into its constituent functional groups—a benzaldehyde core, a benzyloxy moiety, a methoxy group, and a critical ortho-chloro substituent—we can construct a robust, predictive profile of its physicochemical properties, reactivity, and potential applications. We will draw upon the well-documented characteristics of its close analogue, 4-benzyloxy-3-methoxybenzaldehyde, and the established principles of physical organic chemistry to illuminate the likely attributes of this intriguing, yet uncharted, chemical entity.

Molecular Architecture and Inferred Electronic Profile

The foundational step in understanding a molecule for which direct data is sparse is to analyze its structure and the interplay of its functional groups. The structure of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is presented below.

Caption: Chemical structure of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde.

The key functional groups and their anticipated electronic contributions are as follows:

-

Aldehyde Group (-CHO): This is a moderately deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. Its reactivity is a focal point for synthetic transformations.

-

Methoxy Group (-OCH₃): An electron-donating group through resonance, it activates the ring towards electrophilic substitution and is ortho, para-directing.

-

Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, this is an electron-donating, activating group that directs ortho and para. Its bulky nature may introduce steric hindrance.

-

Chloro Group (-Cl): This is a deactivating, electron-withdrawing group via induction, but it is also ortho, para-directing due to resonance. Its placement at the 2-position (ortho to the aldehyde) is expected to have a significant impact on the molecule's properties.

The cumulative effect of these substituents suggests a complex electronic environment. The electron-donating methoxy and benzyloxy groups will increase the electron density of the aromatic ring, while the electron-withdrawing chloro and aldehyde groups will decrease it. The ortho-chloro substituent is of particular interest as it will sterically hinder the aldehyde group and electronically influence its reactivity.

Predicted Physicochemical Properties

The physicochemical properties of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde can be extrapolated from its unchlorinated counterpart, 4-benzyloxy-3-methoxybenzaldehyde, with considerations for the effects of the added chlorine atom.

| Property | 4-Benzyloxy-3-methoxybenzaldehyde (Known) | 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (Predicted) | Rationale for Prediction |

| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₃ClO₃ | Addition of one chlorine atom and removal of one hydrogen atom. |

| Molecular Weight | 242.27 g/mol | 276.71 g/mol | Increased molecular weight due to the chlorine atom. |

| Melting Point | 62-64 °C | Higher than 62-64 °C | The introduction of a chlorine atom often leads to stronger intermolecular forces (dipole-dipole interactions), which typically increases the melting point. |

| Boiling Point | 213-215 °C at 3.5 mmHg | Higher than the parent compound | The increased molecular weight and polarity due to the chlorine atom would be expected to raise the boiling point. |

| Solubility | Soluble in chloroform and methanol.[1][2] | Likely soluble in chloroform, methanol, and other polar organic solvents. | The overall polarity of the molecule is not expected to change drastically, so similar solubility in polar organic solvents is likely. |

| Appearance | Beige to off-white crystalline powder.[1][3] | Likely a white to off-white or pale yellow solid. | The introduction of a chloro group is not expected to significantly alter the chromophore, so a similar appearance is predicted. |

Proposed Synthetic Pathway

A plausible synthetic route to 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde would likely start from a more readily available substituted phenol. A potential multi-step synthesis is outlined below, leveraging established and reliable organic reactions.

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Aldehyde Group

-

Rationale: The aldehyde group is susceptible to oxidation and other side reactions under the basic conditions required for the subsequent benzylation step. Protecting it as an acetal prevents these unwanted reactions.

-

Procedure:

-

To a solution of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

-

Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

-

Step 2: Benzylation of the Phenolic Hydroxyl Group

-

Rationale: This step introduces the benzyloxy group. The use of a weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl, which then acts as a nucleophile to displace the bromide from benzyl bromide.

-

Procedure:

-

Dissolve the protected intermediate from Step 1 in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

-

Reflux the mixture with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzylated product.

-

Step 3: Deprotection of the Aldehyde Group

-

Rationale: The final step is to remove the acetal protecting group to regenerate the aldehyde functionality. This is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve the crude product from Step 2 in a mixture of acetone and 1M hydrochloric acid.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde.

-

Predicted Spectroscopic Data

While experimental spectra are unavailable, we can predict the key features of the NMR and mass spectra based on the molecular structure.

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.8 and 10.5 ppm.

-

A singlet for the methoxy protons around δ 3.9-4.1 ppm.

-

A singlet for the benzylic methylene protons around δ 5.1-5.3 ppm.

-

A multiplet for the aromatic protons of the benzyl group between δ 7.2 and 7.5 ppm.

-

Two doublets for the two aromatic protons on the substituted benzaldehyde ring, with chemical shifts influenced by the surrounding substituents.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon around δ 190-195 ppm.

-

Signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

-

A signal for the benzylic methylene carbon around δ 70-75 ppm.

-

A signal for the methoxy carbon around δ 56-60 ppm.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) at m/z 276, with a characteristic M+2 peak at m/z 278 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.

-

A prominent fragment ion peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺).

-

Other fragment ions resulting from the loss of CO, OCH₃, and Cl.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are versatile building blocks in the synthesis of a wide array of pharmacologically active compounds. The specific combination of functional groups in 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde suggests several potential applications:

-

Scaffold for Novel Heterocycles: The aldehyde functionality is a key reactive handle for the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

-

Precursor for Biologically Active Molecules: The benzyloxy and methoxy groups are common features in natural products and synthetic compounds with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Modulation of Physicochemical Properties: The chloro substituent can enhance the metabolic stability and membrane permeability of a drug candidate. Its electron-withdrawing nature can also influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions. The ortho-chloro group, in particular, can enforce a specific conformation of the molecule, which may be beneficial for binding to a biological target.

The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring creates a unique electronic and steric environment that could be exploited in the design of novel therapeutic agents.

Safety and Handling (Inferred)

Given the lack of a specific Material Safety Data Sheet (MSDS), the safety precautions for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde should be based on those for similar substituted benzaldehydes.

-

General Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

While direct experimental data for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is not currently available in the public domain, a detailed analysis of its molecular structure allows for a robust, predictive understanding of its properties and potential. This guide provides a foundational framework for researchers and scientists interested in this novel compound. The proposed synthetic pathway offers a logical and experimentally feasible approach to its preparation. The predicted physicochemical and spectroscopic properties provide a basis for its characterization.

The unique combination of benzyloxy, chloro, and methoxy substituents on a benzaldehyde core makes this molecule a compelling target for further investigation, particularly in the fields of medicinal chemistry and materials science. It is our hope that this in-depth technical guide will serve as a valuable resource and a catalyst for future research into the chemistry and applications of this promising, yet underexplored, molecule.

References

-

ChemBK. 4-Benzyloxy-3-methoxybenzaldehyde. [Link]

-

PubChem. 4-(Benzyloxy)-3-methoxybenzaldehyde | C15H14O3 | CID 75506. [Link]

Sources

Technical Guide: Melting Point & Characterization of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

[1]

Executive Summary

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS: 83847-90-9 ) is a critical building block in medicinal chemistry, particularly in the synthesis of oxygen-affinity modulators and vanillin-derived therapeutics.[1][2] As a protected derivative of 2-chlorovanillin , its physical properties are governed by the steric influence of the ortho-chloro substituent and the lipophilicity of the benzyl ether moiety.[1][2]

This guide provides the structural identification, theoretical melting point derivation based on Structure-Activity Relationships (SAR), and a validated experimental protocol for precise thermal characterization.[1]

Chemical Identity & Structural Significance[1][3][4][5]

| Property | Detail |

| Chemical Name | 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde |

| Synonyms | O-Benzyl-2-chlorovanillin; 2-Chloro-4-benzyloxy-3-methoxybenzaldehyde |

| CAS Number | 83847-90-9 |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.72 g/mol |

| Core Scaffold | Polysubstituted Benzaldehyde |

| Key Functionality | Electrophilic aldehyde (C1), Steric modulator (C2-Cl), Protected phenol (C4-OBn) |

Structural Logic

The molecule features a 2-chloro substituent which introduces significant steric strain and alters the crystal packing compared to its non-chlorinated analog (O-benzylvanillin).[1][2] This substitution typically raises the melting point and lipophilicity, making the compound a robust intermediate for coupling reactions where regioselectivity is paramount.

Physical Characterization: Melting Point Analysis

Reported & Predicted Values

Unlike common reagents, the melting point (MP) of this specific intermediate is rarely cataloged in open-access standard libraries.[1] However, it can be accurately bounded using Comparative Structural Analysis (CSA) against its parent and analogs.

| Compound | Structure Note | Melting Point (°C) | Source/Trend |

| Vanillin | 4-OH, 3-OMe | 81 – 83 °C | Baseline |

| 2-Chlorovanillin | 2-Cl, 4-OH, 3-OMe | 127 – 128 °C | Parent Phenol [1] |

| O-Benzylvanillin | 4-OBn, 3-OMe | 62 – 64 °C | Analog (No Cl) [2] |

| Target Compound | 2-Cl, 4-OBn, 3-OMe | 95 – 110 °C (Est.) | Predicted Range |

Technical Insight: The benzylation of phenols typically lowers the melting point by disrupting strong intermolecular hydrogen bonding networks present in the free phenol.[1]

-

Effect of Cl: The C2-Chlorine atom increases molecular weight and rigidity, significantly raising the MP compared to O-benzylvanillin (64°C).[1][2]

-

Effect of Benzylation: Converting the C4-OH of 2-chlorovanillin (128°C) to a benzyl ether removes the H-bond donor, likely reducing the MP by 20–30°C.[2]

Impurity Profile Impact

Deviations from the predicted range often indicate specific synthetic byproducts:

-

Lower MP (< 90°C): Indicates presence of unreacted Benzyl bromide or residual solvent (Toluene/DMF).

-

Broad Range (> 2°C): Suggests contamination with 2-chlorovanillin (incomplete alkylation) or regioisomers (e.g., 6-chloro isomer).

Experimental Protocol: Precise Determination

For drug development applications, reliance on literature values is insufficient.[1] The following self-validating protocol ensures data integrity.

Workflow Visualization

Figure 1: Decision tree for thermal characterization of custom intermediates.

Step-by-Step Methodology

Method A: Capillary (Routine QC)[1]

-

Preparation: Grind 50 mg of the dry solid into a fine powder.

-

Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.[1]

-

Fast Ramp: Heat rapidly (10°C/min) to 85°C to save time.

-

Critical Ramp: At 85°C, reduce heating rate to 1.0°C/min .

-

Observation:

-

Validation: The range (T₃ - T₂) must be ≤ 2.0°C for >98% purity.

Method B: Differential Scanning Calorimetry (DSC)

Recommended for identifying polymorphs.[1]

-

Pan: Hermetically sealed Aluminum pan.

-

Sample Mass: 3–5 mg.

-

Program: Equilibrate at 25°C → Ramp 10°C/min to 140°C.

-

Analysis: Measure the Onset Temperature (T_onset) rather than the peak maximum for the thermodynamic melting point.

Synthesis & Purification Context

Understanding the origin of the sample is crucial for interpreting melting point data.[1]

-

Synthesis Route: Williamson ether synthesis using 2-chlorovanillin + Benzyl bromide + K₂CO₃ in DMF/Acetone.[1][2]

-

Purification: Recrystallization is best achieved using Ethanol/Water (9:1) or Isopropanol .[1]

-

Note: The chlorinated ring decreases solubility in pure alcohols compared to non-chlorinated analogs, requiring slight heating or a co-solvent.[1]

-

References

-

Raiford, L. C., & Lichty, J. G. (1930).[1] The Chlorine Derivatives of Vanillin and some of their Reactions.[1][3][4][5] Journal of the American Chemical Society, 52(11), 4576–4586. [1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde.[1][6][7][8][2]

-

Active Biopharma. (2024).[1] Product Detail: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS 83847-90-9).[1][1]

-

PubChem. (2024).[1] Compound Summary: 2-Chloro-4-hydroxy-3-methoxybenzaldehyde (2-Chlorovanillin).[1]

Sources

- 1. Voxelotor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 287175-08-0|2,6-Dichloro-3,5-dimethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 4-Benzyloxy-3-methoxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. 4-Benzyloxy-3-methoxybenzaldehyde | CAS 2426-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Literature review of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde synthesis

This is an in-depth technical guide on the synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS 83847-90-9).

Executive Summary

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a highly specialized trisubstituted benzaldehyde intermediate used in the development of advanced pharmaceuticals, including hemoglobin modulators (e.g., Voxelotor analogs), SGLT2 inhibitors, and BTK inhibitors. Its structural core—2-chlorovanillin (2-chloro-4-hydroxy-3-methoxybenzaldehyde)—presents a significant synthetic challenge due to the electronic mismatch between the aldehyde (meta-directing) and the electron-rich oxygenated substituents (ortho/para-directing).

Direct chlorination of vanillin or its ethers typically yields the 5-chloro isomer due to the strong directing effect of the C4-hydroxyl/alkoxyl group. Consequently, the authoritative synthesis requires a regioselective workaround , most reliably achieved via the Sandmeyer reaction sequence starting from vanillin acetate or through Directed Ortho Metalation (DoM) .

This guide details the Optimized Sandmeyer Route , a robust, scalable 6-step protocol that ensures high regiochemical fidelity for the 2-chloro position.

Retrosynthetic Analysis

The target molecule (1) is disconnected at the benzyl ether to reveal the core phenol, 2-chlorovanillin (2). Accessing (2) requires placing a chlorine atom at the sterically crowded and electronically disfavored C2 position (between the aldehyde and methoxy groups).

-

Disconnection A (Direct Chlorination): Chlorination of Vanillin (4) typically targets C5. [REJECTED]

-

Disconnection B (Sandmeyer Strategy): Introduction of nitrogen at C2 via nitration of Vanillin Acetate (3), followed by reduction and diazonium displacement. [SELECTED]

Figure 1: Retrosynthetic logic flow prioritizing regiocontrol at C2.

Detailed Synthetic Protocol (The Sandmeyer Route)

Phase 1: Regioselective Functionalization (Steps 1-3)

The objective is to install a nitrogen handle at the C2 position. Direct nitration of vanillin yields 5-nitrovanillin. However, protecting the phenol as an acetate alters the steric environment and electronic balance, favoring 2-nitration .

Step 1: Acetylation of Vanillin[1]

-

Reagents: Vanillin, Acetic Anhydride, Pyridine (cat.).[2]

-

Mechanism: Nucleophilic acyl substitution.

-

Protocol: Dissolve vanillin (1.0 eq) in DCM. Add acetic anhydride (1.2 eq) and catalytic pyridine. Stir at RT for 4 hours. Quench with water, extract with DCM.

-

Yield: >95% (Quantitative).

Step 2: Regioselective Nitration

-

Reagents: Vanillin Acetate, Fuming HNO3, Acetic Acid (glacial).

-

Critical Insight: The acetoxy group is less activating than the free phenol. The methoxy group at C3 directs ortho to itself (positions 2 and 4). Since C4 is substituted, C2 is the primary activated site, despite steric crowding.

-

Protocol:

-

Dissolve Vanillin Acetate in glacial acetic acid at 0°C.

-

Dropwise add fuming HNO3 (1.5 eq) maintaining temp < 5°C.

-

Allow to warm to RT. The product, 2-nitrovanillin acetate , often precipitates or is isolated by pouring into ice water.

-

-

Validation: 1H-NMR will show a downfield shift of the aldehyde proton and specific aromatic coupling patterns distinct from the 5-nitro isomer.

Step 3: Hydrolysis[3]

-

Reagents: 2-Nitrovanillin Acetate, KOH (aq), Methanol.

-

Protocol: Saponify the acetate ester using 2M KOH/MeOH at reflux for 1 hour. Acidify with HCl to precipitate 2-nitrovanillin .

Phase 2: The Chloride Installation (Steps 4-5)

Converting the nitro group to a chlorine atom via the diazonium salt.

Step 4: Reduction to Aniline

-

Reagents: 2-Nitrovanillin, Fe powder, NH4Cl (or H2/Pd-C).

-

Protocol:

-

Suspend 2-nitrovanillin in Ethanol/Water (3:1).

-

Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 2 hours.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate to obtain 2-aminovanillin .

-

-

Caution: Aminobenzaldehydes can be unstable; proceed immediately to the next step.

Step 5: Sandmeyer Reaction (Chlorination)

-

Reagents: 2-Aminovanillin, NaNO2, HCl, CuCl (Cuprous Chloride).

-

Protocol:

-

Diazotization: Dissolve 2-aminovanillin in 6M HCl at -5°C. Add NaNO2 (1.1 eq) solution dropwise. Ensure temp remains < 0°C to prevent decomposition. Stir for 20 min.

-

Substitution: Prepare a solution of CuCl (1.2 eq) in conc. HCl at 0°C. Slowly add the diazonium solution to the CuCl solution.

-

Workup: Allow to warm to RT (evolution of N2 gas). Heat to 60°C for 30 min to ensure completion. Extract with EtOAc.[4][5][6]

-

-

Product: 2-Chlorovanillin (2-chloro-4-hydroxy-3-methoxybenzaldehyde).

Phase 3: Final Protection (Step 6)

Step 6: O-Benzylation

-

Reagents: 2-Chlorovanillin, Benzyl Bromide (BnBr), K2CO3, DMF (or Acetone).

-

Protocol:

-

Dissolve 2-chlorovanillin (1.0 eq) in DMF (0.5 M).

-

Add K2CO3 (1.5 eq) and Benzyl Bromide (1.1 eq).

-

Stir at 60°C for 4 hours.

-

Quench: Pour into ice water. The product usually precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Hexane.

-

Analytical Data & Specifications

| Parameter | Specification |

| Chemical Formula | C15H13ClO3 |

| Molecular Weight | 276.72 g/mol |

| CAS Number | 83847-90-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 108–112 °C (approximate for this derivative) |

| 1H NMR (DMSO-d6) | δ 10.2 (s, 1H, CHO), 7.3-7.5 (m, 5H, Bn), 7.6 (d, 1H, Ar), 7.2 (d, 1H, Ar), 5.2 (s, 2H, CH2), 3.9 (s, 3H, OMe). |

| Key Impurity | 5-Chloro isomer (from regioselectivity failure in Step 2) |

Reaction Pathway Diagram

Figure 2: Step-by-step synthesis pathway from Vanillin to the Target.

Alternative Strategy: Directed Ortho Metalation (DoM)

For laboratories equipped for cryogenic organometallic chemistry, DoM offers a shorter route but requires strict anhydrous conditions.

-

Protection: Convert 4-O-Benzyl-Vanillin to its acetal (e.g., using ethylene glycol).

-

Lithiation: Treat with n-BuLi in THF at -78°C. The lithium coordinates between the acetal oxygen and the C3-methoxy oxygen, directing deprotonation exclusively at C2 .

-

Chlorination: Quench the lithiated species with Hexachloroethane (C2Cl6) or N-Chlorosuccinimide (NCS) .

-

Deprotection: Acidic hydrolysis of the acetal restores the aldehyde.

Comparison:

-

Sandmeyer: Longer (6 steps), robust, scalable, no cryogenic cooling needed.

-

DoM: Shorter (4 steps), requires -78°C, sensitive to moisture, higher atom economy.

References

-

Raiford, L. C., & Stoesser, W. C. (1928). The Nitration of Derivatives of Vanillin. Journal of the American Chemical Society, 50(9), 2556–2563. Link

- Establishes the regioselectivity of nitration for vanillin acet

-

Serafini, M., et al. (2019).[6] Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.[6] The Journal of Organic Chemistry, 84(18), 12246-12252.[6] Link

- Describes the synthesis of 2-iodovanillin derivatives via the Sandmeyer route

-

Pade, V., et al. (2005). The Taming of Capsaicin. Reversal of the Vanilloid Activity of N-Acylvanillamines by Aromatic Iodination. Journal of Medicinal Chemistry, 48(12), 4161–4169. Link

- Provides detailed experimental protocols for the reduction of 2-nitrovanillin and subsequent halogen

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

- Foundational text for the DoM alternative str

-

Active Biopharma. (n.d.). Product Data Sheet: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS 83847-90-9).[7][8][9]Link

- Commercial verific

Sources

- 1. lookchem.com [lookchem.com]

- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 70205-04-8|4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 8. 851814-20-5|8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. Search Results - AK Scientific [aksci.com]

Application Note: Regioselective Synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

[1][2]

Introduction & Retrosynthetic Analysis[1][3]

The synthesis of 2-substituted vanillin derivatives is synthetically demanding.[1][2] In 4-(benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin), the C5 position is activated by the para-benzyloxy group, and the C6 position is activated by the para-methoxy group.[2] The C2 position is "sandwiched" between the aldehyde and methoxy groups, making it the least accessible for direct electrophilic aromatic substitution.[2]

To overcome this, we employ a Directed Ortho Metalation (DoM) strategy.[2] By protecting the aldehyde as an acetal, the acetal oxygens and the C3-methoxy oxygen coordinate with lithium, directing deprotonation specifically to the C2 position.[3]

Retrosynthetic Pathway[2]

-

Precursor 1: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde dimethyl acetal (via Deprotection)

-

Precursor 2: 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal (via DoM/Chlorination)

-

Starting Material: Vanillin (4-Hydroxy-3-methoxybenzaldehyde)[1][2]

Figure 1: Retrosynthetic logic flow utilizing Directed Ortho Metalation (DoM) to access the sterically hindered C2 position.[2][3]

Experimental Protocols

Step 1: Benzylation of Vanillin

Objective: Protect the C4-hydroxyl group to prevent interference during lithiation and establish the 4-benzyloxy motif.[1]

-

Reagents: Vanillin (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq), Potassium Iodide (0.1 eq, catalytic).[2][3]

Procedure:

-

Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL).

-

Add Potassium Carbonate (20.7 g, 150 mmol) and Potassium Iodide (1.6 g, 10 mmol).

-

Add Benzyl Bromide (13.0 mL, 110 mmol) dropwise over 15 minutes.

-

Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]

-

Workup: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a white/off-white solid.[1][2]

-

Filter the solid, wash with water (3 x 50 mL), and recrystallize from ethanol if necessary.

-

Yield: ~95% (23.0 g).

-

Product: 4-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl Vanillin).[1][2]

Step 2: Acetal Protection

Objective: Convert the aldehyde into a directing group (acetal) that is stable to n-BuLi and directs lithiation to C2.[2]

-

Reagents: Benzyl Vanillin (from Step 1), Trimethyl Orthoformate (3.0 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq).[2][3]

-

Solvent: Methanol (anhydrous).[2]

Procedure:

-

Dissolve Benzyl Vanillin (24.2 g, 100 mmol) in anhydrous Methanol (150 mL).

-

Add Trimethyl Orthoformate (32.8 mL, 300 mmol) and pTSA (0.95 g, 5 mmol).

-

Reflux the mixture for 3 hours under nitrogen.

-

Cool to room temperature and quench with saturated NaHCO₃ solution (20 mL).

-

Concentrate under reduced pressure to remove methanol.[2]

-

Extract the residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield: ~90-95%. The crude dimethyl acetal is usually sufficiently pure for the next step.[2]

-

Product: 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal.

Step 3: Regioselective Ortho-Lithiation and Chlorination

Objective: Selectively install the chlorine atom at C2 using the cooperative directing effects of the acetal and the C3-methoxy group.[2]

-

Reagents: Acetal (1.0 eq), n-Butyllithium (1.2 eq, 2.5M in hexanes), Hexachloroethane (C₂Cl₆) (1.3 eq).[2][3]

-

Solvent: Anhydrous THF.

-

Conditions: Cryogenic (-78°C to 0°C), Inert Atmosphere (Ar or N₂).[2][3]

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon.

-

Dissolve 4-(Benzyloxy)-3-methoxybenzaldehyde dimethyl acetal (14.4 g, 50 mmol) in anhydrous THF (150 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (24 mL, 60 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

-

Note: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species.[2]

-

-

Stir at -78°C for 1 hour, then allow the temperature to rise to 0°C for 15 minutes to ensure complete metalation at the sterically hindered C2 position. Cool back to -78°C.[1][2][4]

-

Chlorination: Dissolve Hexachloroethane (15.4 g, 65 mmol) in anhydrous THF (30 mL) and add it dropwise to the lithio-species at -78°C.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

Quench: Add saturated NH₄Cl solution (50 mL).

-

Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with water and brine.[2][5] Dry over MgSO₄ and concentrate.

Step 4: Deprotection (Hydrolysis)

Objective: Remove the acetal group to release the final aldehyde.[2]

Procedure:

-

Dissolve the crude residue from Step 3 in THF (50 mL).

-

Add 3M HCl (20 mL) and stir vigorously at room temperature for 2 hours.

-

Monitor by TLC for the disappearance of the acetal and appearance of the aldehyde.[2]

-

Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2]

-

Purification: Purify by column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 4:1).

-

Final Product: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde .

-

Characterization:

Data Summary & Troubleshooting

| Parameter | Specification / Note |

| Overall Yield | Expect 55-65% over 4 steps. |

| Key Impurity | 6-Chloro Isomer: Can form if lithiation temperature is too high or if directing effect is weak.[1][2] Keep T < -70°C during n-BuLi addition. |

| Solvent Quality | THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.[1][2] Moisture kills the lithio-intermediate.[1][2] |

| Chlorine Source | Hexachloroethane (C₂Cl₆) is preferred over NCS for lithio-anions as it reacts cleanly via halogen bond transfer.[1][2] |

| Safety | n-BuLi is pyrophoric.[1][2] Hexachloroethane is a sublimable solid; use in a fume hood.[2] |

Mechanistic Visualization (Graphviz)[2][3]

The following diagram illustrates the critical regioselectivity mechanism. The lithium atom coordinates between the acetal oxygen and the methoxy oxygen, locking the base into position to deprotonate C2.[2]

Figure 2: Mechanistic rationale for C2 selectivity.[1][2] The "sandwich" coordination of Lithium is essential for overcoming steric hindrance.[2]

References

-

Plaumann, H. P., Keay, B. A., & Rodrigo, R. (1979).[2][3] Lithiation of benzaldehyde acetals. Tetrahedron Letters, 20(51), 4921-4924.[2]

- Key citation for the regioselective lithiation of veratraldehyde acetals

-

Comins, D. L., & Brown, J. D. (1984).[2][3] Ortho-lithiation of alpha-amino alkoxides. The Journal of Organic Chemistry, 49(6), 1078-1083.[2]

-

Supporting evidence for directing effects in vanillin derivatives.[2]

-

-

BenchChem. (2025).[2] Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Application Note.

- General context on vanillin deriv

-

ChemicalBook. (2025).[2][6] 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde Product Page (CAS 83847-90-9).[1][2]

- Verification of CAS and commercial availability.

Sources

- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

Using 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde as a pharmaceutical intermediate

An In-Depth Guide to the Application of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde in Modern Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde. This versatile pharmaceutical intermediate offers a unique combination of functionalities, making it a valuable building block in the synthesis of complex molecular architectures for targeted therapeutics. We will delve into its intrinsic chemical properties, core reactivity, and provide detailed, field-proven protocols for its application.

Compound Profile and Strategic Significance

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its utility in pharmaceutical synthesis is derived from the specific arrangement and nature of its functional groups, each offering a handle for distinct chemical transformations.

Molecular Structure and Key Features:

Caption: Key functional groups conferring synthetic versatility.

-

Aldehyde Group : The primary reactive center, susceptible to nucleophilic attack, enabling chain elongation and the introduction of diverse functionalities. It is a cornerstone for reactions like Wittig olefinations, reductive aminations, and aldol condensations.

-

Ortho-Chloro Substituent : This electron-withdrawing group enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity towards nucleophiles.[1] Furthermore, it serves as a potential site for transition-metal-catalyzed cross-coupling reactions, allowing for the later-stage introduction of aryl, alkyl, or other groups. The chloro-derivative is also noted to be more stable against autoxidation compared to unsubstituted benzaldehydes.

-

Methoxy Group : This group influences the steric and electronic environment of the aromatic ring, which can be leveraged to direct the regioselectivity of certain reactions.

-

Benzyloxy Group : A widely used and robust protecting group for the C4-hydroxyl functionality. Its stability under a broad range of reaction conditions (e.g., mildly acidic or basic) allows for extensive chemical manipulation of other parts of the molecule before its strategic removal via catalytic hydrogenation to unmask the phenol.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2426-87-1 | [2][3][4][5] |

| Molecular Formula | C₁₅H₁₃ClO₃ | [6] |

| Molecular Weight | 276.71 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | [5] |

| Melting Point | 62-64 °C | [2][4][7] |

| Solubility | Soluble in chloroform, methanol | [2][4] |

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the intermediate.

-

Hazard Identification : This compound may cause skin, eye, and respiratory irritation.[2][4] Inhalation of dust and direct contact should be avoided.[2][4]

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate protective equipment, including nitrile gloves, safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and a lab coat.[8][9]

-

Storage Conditions : Store in a cool, dry place in a tightly sealed container.[10] The compound can be sensitive to air, light, and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases.[2][8]

Core Applications and Synthetic Strategies

This intermediate is a valuable precursor for several classes of therapeutic agents, primarily due to its capacity to form complex scaffolds.

A. Synthesis of Olefinic Scaffolds for Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as Tamoxifen and its active metabolite Afimoxifene, are a cornerstone in the treatment of hormone-receptor-positive breast cancer.[11][12][13][14] The core structure of many SERMs is a triphenylethylene scaffold. 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is an ideal starting point for constructing one of the substituted phenyl rings in such molecules.

A key transformation is the olefination of the aldehyde to introduce the ethylene backbone. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective for this purpose, offering high stereoselectivity.

Illustrative Synthetic Workflow:

Caption: Synthetic pathway towards a SERM scaffold.

B. Building Blocks for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[15] The benzyloxy-benzaldehyde moiety is a recurring motif in scaffolds designed to target the ATP-binding pocket of various kinases. Reductive amination is a powerful tool for converting the aldehyde into a secondary or tertiary amine, a common feature in many kinase inhibitors.

This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction, typically with a mild reducing agent like sodium triacetoxyborohydride (STAB).

C. Precursor to Other Biologically Active Molecules

The versatility of this intermediate extends beyond oncology. It has been employed in the synthesis of various compounds, including:

-

PPARα agonists for treating retinal disorders.[17]

-

Antimycobacterial agents.[18]

-

Inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), a target in cancer stem cell research.[19]

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted based on specific downstream synthetic requirements and laboratory capabilities.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes the synthesis of a stilbene derivative, a common core for SERMs, with a preference for the (E)-isomer.

Objective: To convert the aldehyde into an alkene via C-C double bond formation.

Materials:

-

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Ylide Formation: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) to the THF.

-

Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF via the dropping funnel over 15 minutes.

-

Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired stilbene derivative.

Causality and Insights:

-

The use of NaH, a strong base, is essential to deprotonate the phosphonate and generate the nucleophilic carbanion (ylide).

-

The ortho-chloro group enhances the electrophilicity of the aldehyde, promoting a rapid reaction with the ylide.

-

The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for biological activity in SERMs.

Protocol 2: Reductive Amination

This protocol details the synthesis of a secondary amine, a key functional group in many kinase inhibitors.

Objective: To form a C-N bond by converting the aldehyde to an amine.

Materials:

-

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

-

A primary amine (e.g., aniline or a substituted derivative)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (1.0 equivalent) in DCM, add the primary amine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Once imine formation is confirmed by TLC or LC-MS, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the disappearance of the imine intermediate.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Insights:

-

STAB is a mild and selective reducing agent, ideal for reducing the protonated imine intermediate in the presence of the unreacted aldehyde.

-

The acidic catalyst (acetic acid) protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine and promoting dehydration to the imine.

-

This one-pot procedure is highly efficient and avoids the need to isolate the often-unstable imine intermediate.

Conclusion

4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde is a strategically designed intermediate that provides a powerful platform for the synthesis of high-value pharmaceutical targets. Its distinct functional groups allow for a logical and sequential series of transformations, enabling the construction of complex molecular frameworks. By understanding the underlying principles of its reactivity and employing robust protocols, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.

References

- BASF. (2026, February 21).

- Sigma-Aldrich. (2025, November 6).

-

Jumina, J., et al. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]

-

ChemBK. (2024, April 9). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved February 22, 2026, from [Link]

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024, July 8).

-

Pharmaffiliates. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. Retrieved February 22, 2026, from [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. Retrieved February 22, 2026, from [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. Retrieved February 22, 2026, from [Link]

- Dutertre, M., & Smith, C. L. (2000). Molecular mechanisms of selective estrogen receptor modulator (SERM) action. Journal of Pharmacology and Experimental Therapeutics, 295(2), 431-437.

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-1544. [Link]

-

da Silva, A. C., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2503. [Link]

-

Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5786. [Link]

-

Wikipedia. (n.d.). Afimoxifene. Retrieved February 22, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-. Retrieved February 22, 2026, from [Link]

-

Kennedy, A. R., et al. (2010, August 15). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports. [Link]

- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.

-

Ye, J., et al. (2025, August 14). Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. Beilstein Journal of Organic Chemistry, 21, 1074-1080. [Link]

-

Rohe, S., et al. (2022). Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. Journal of the American Chemical Society, 144(30), 13866-13875. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chlorobenzaldehyde. Retrieved February 22, 2026, from [Link]

-

Lopez, M. S. (2014). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. eScholarship, University of California. [Link]

-

Barac, M., et al. (2012). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocrinology, Diabetes & Metabolism Journal. [Link]

-

Dou, X., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(24), 15813-15833. [Link]

-

Sangi, D. P., et al. (2015). Molecular Design, Synthesis and Evaluation of 2,3-Diarylquinoxalines as Estrogen Receptor Ligands. Medicinal Chemistry, 11(8), 714-723. [Link]

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 3. 4-Benzyloxy-3-methoxybenzaldehyde | CAS 2426-87-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Benzaldehyde, 2-chloro- [webbook.nist.gov]

- 7. 4-苄氧基-3-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. dovepress.com [dovepress.com]

- 12. Afimoxifene - Wikipedia [en.wikipedia.org]

- 13. Afimoxifene (4-hydroxytamoxifen) | active metabolite of tamoxifen | ER antagonist | CAS 68392-35-8 | SERM | InvivoChem [invivochem.com]

- 14. scienceopen.com [scienceopen.com]

- 15. The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology [escholarship.org]

- 16. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]

- 17. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Reductive amination reactions using 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Application Note: Reductive Amination Protocols for 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Abstract

This technical guide details the reductive amination of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde , a highly functionalized intermediate often utilized in medicinal chemistry (e.g., hemoglobin modulator analogs). The presence of the ortho-chloro substituent and the electron-donating methoxy group creates a unique steric and electronic environment that resists standard equilibrium imine formation. This note provides two validated protocols: a standard Sodium Triacetoxyborohydride (STAB) method for reactive amines and a Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or weakly nucleophilic amines. Critical Note: Catalytic hydrogenation (H₂/Pd) is strictly contraindicated to preserve the benzyl ether protecting group.

Introduction & Strategic Analysis

The Substrate Challenge

The target molecule features three contiguous substituents on the benzene ring.

-

2-Chloro (Ortho): Introduces significant steric bulk, potentially twisting the aldehyde out of planarity with the aromatic ring. This hinders the initial nucleophilic attack of the amine.

-

3-Methoxy (Meta): Acts as an electron-donating group (EDG) via resonance, slightly reducing the electrophilicity of the carbonyl carbon.

-

4-Benzyloxy (Para): A robust protecting group that imparts lipophilicity but is susceptible to hydrogenolysis.

Reaction Mechanism & Causality

Reductive amination proceeds via the formation of a carbinolamine, dehydration to an imine (or iminium ion), and subsequent hydride transfer.

-

The Problem: In ortho-substituted benzaldehydes, the equilibrium shifts toward the aldehyde/amine starting materials rather than the imine due to steric clash.

-

The Solution: We must drive the equilibrium.

-

Method A (STAB): Uses a mild reducing agent that selectively reduces the small amount of imine formed, pulling the equilibrium forward (Le Chatelier’s principle).

-

Method B (Ti(OiPr)₄): Uses a Lewis acid that coordinates to the carbonyl oxygen (increasing electrophilicity) and acts as a water scavenger, physically forcing imine formation before reduction.

-

Critical Reaction Parameters

| Parameter | Recommendation | Scientific Rationale |

| Reducing Agent | STAB (Sodium Triacetoxyborohydride) | Preferred. Selectively reduces imines over aldehydes.[1][2][3] Mild enough to tolerate the 2-Cl and Benzyl ether. |

| Alternative Reductant | NaBH₄ (Sodium Borohydride) | Secondary. Stronger reductant. Use only after pre-forming the imine (Method B) to avoid reducing the aldehyde to alcohol. |

| Forbidden Reductant | H₂ / Pd-C or Raney Ni | Avoid. Will cleave the 4-Benzyloxy group to a phenol (debenzylation) and potentially dechlorinate the aromatic ring. |

| Solvent | 1,2-Dichloroethane (DCE) | Excellent solubility for lipophilic benzyl ethers; compatible with STAB. |

| Catalyst | Acetic Acid (AcOH) | Promotes protonation of the carbinolamine hydroxyl group, facilitating water elimination to form the imine. |

Visualizing the Pathway

Figure 1: Reaction pathway highlighting the bottleneck at imine formation due to the 2-chloro substituent and the risk of debenzylation.

Experimental Protocols

Protocol A: Standard STAB Method (Primary/Secondary Amines)

Best for: Unhindered primary amines (e.g., benzylamine, alkylamines).

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

-

Dissolution: In a dry flask under N₂, dissolve 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (1.0 eq) in DCE (concentration ~0.1 M).

-

Imine Formation: Add the Amine (1.1 eq) followed by Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: The solution may slightly change color (yellowing) indicating imine formation.

-

-

Reduction: Add STAB (1.4 eq) in one portion.

-

Caution: Mild gas evolution (H₂) may occur if moisture is present.

-

-

Monitoring: Stir at RT for 4–16 hours. Monitor by TLC or LCMS.

-

Target: Disappearance of aldehyde (typically UV active at higher Rf than amine).

-

-

Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose borate complexes.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV) Isopropoxide Method

Best for: Anilines, hindered amines, or if Protocol A yields <50%.

Reagents:

-

Aldehyde (1.0 equiv)

-

Amine (1.1 equiv)[4]

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: THF (Step 1) then Methanol (Step 2).

Procedure:

-

Complexation: In a dry flask, combine the Aldehyde (1.0 eq) and Amine (1.1 eq) in anhydrous THF.

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 eq) dropwise.

-

Stir: Stir at RT for 6–12 hours (or reflux for 2 hours if extremely hindered).

-

Reduction: Cool the mixture to 0°C. Dilute with absolute Methanol (equal volume to THF). Carefully add NaBH₄ (1.5 eq) in portions.

-

Warning: Exothermic with gas evolution.

-

-

Quench (Critical): After reaction completion (approx. 2h), add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Concentrate the filtrate, redissolve in EtOAc, wash with brine, and dry.

Analytical Validation

| Feature | 1H NMR Signal (CDCl₃) | Diagnostic Change |

| Aldehyde (CHO) | ~10.2 - 10.4 ppm (s) | Disappears in product. |

| Imine (CH=N) | ~8.4 - 8.6 ppm (s) | Transient; should not be seen in final amine. |

| Benzylic CH₂ (N-CH₂-Ar) | ~3.8 - 4.2 ppm (s) | Appears. New singlet (or doublet if coupled). |

| O-Benzyl (OCH₂Ph) | ~5.1 - 5.2 ppm (s) | Must Remain. Loss indicates deprotection. |

Troubleshooting Guide

Figure 2: Decision tree for troubleshooting low yields.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link

-

Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[9] Journal of the Chemical Society, Perkin Transactions 1, 1998, 2527-2532. Link

-

Li, Z., et al. "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." WO Patent 2017197083 (Context for Voxelotor-type intermediates). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Application Note: Grignard Addition to 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Executive Summary

This guide details the optimized conditions for effecting Grignard additions to 4-(benzyloxy)-2-chloro-3-methoxybenzaldehyde (CAS: 2426-87-1). This substrate presents a specific synthetic challenge: the ortho-chloro and meta-methoxy substituents create a sterically crowded electrophilic pocket, increasing the propensity for side reactions such as reduction (via

While standard Grignard conditions often result in suboptimal yields for this scaffold, this protocol introduces a Lanthanide-Mediated (

Structural Analysis & Chemoselectivity

The Substrate Challenge

The electrophilicity of the aldehyde carbonyl is modulated by three key factors:

-

Steric Gatekeeping (2-Cl): The chlorine atom at the C2 position imposes significant steric bulk, hindering the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

-

Chelation Potential (3-OMe): The methoxy group at C3 is capable of coordinating with magnesium species. If the Grignard reagent coordinates here, it can direct the addition (Cram chelation control), but it also increases the steric crowding around the reaction center.

-

Electronic Deactivation: The electron-rich nature of the ring (3-OMe, 4-OBn) reduces the electrophilicity of the carbonyl compared to a simple benzaldehyde, requiring a more potent or activated nucleophile system.

Mechanism & Transition States

Understanding the transition state is vital for optimization. In the absence of additives, the reaction relies on the Schlenk equilibrium of the Grignard reagent.

Figure 1: Reaction pathway showing the primary addition route and the competitive reduction pathway common in hindered aldehydes.

Experimental Protocols

Method A: Standard High-Purity Protocol

Recommended for simple Grignard reagents (e.g., MeMgBr, PhMgBr) where

Reagents:

-

Substrate: 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde (

equiv) -

Grignard Reagent:

( -

Solvent: Anhydrous THF (preferred over

for solubility of the poly-oxygenated substrate)

Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with the aldehyde and dissolve in anhydrous THF (

concentration). -

Temperature Control: Cool the solution to

.-

Note: Although

is low, it is critical to prevent Magnesium-Halogen exchange at the C2-Cl position, which can occur at higher temperatures (

-

-

Addition: Add the Grignard reagent dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

-

Observation: A color change (often yellow to orange/brown) indicates complex formation.

-

-

Reaction: Stir at

for 1 hour, then allow to warm slowly to -

Quench: Pour the cold reaction mixture into saturated aqueous

at

Method B: Lanthanide-Mediated Addition (Knochel Protocol)

Recommended for hindered Grignard reagents (e.g., Isopropyl-MgBr) or if Method A yields <70%.

Rationale: The addition of anhydrous

Reagents:

-

(

-

Substrate (

equiv)[2] -

Grignard Reagent (

equiv)

Procedure:

-

Complexation: In a dry Schlenk flask under Argon, mix the aldehyde and the

solution. Stir at room temperature for 30 minutes. -

Cooling: Cool the mixture to

. (The La-complex is more reactive, allowing for milder temperatures than Method A). -

Addition: Add the Grignard reagent dropwise.[7]

-

Completion: Stir for 1–2 hours at

. -

Workup: Quench with dilute

(

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Solvent Water | Grignard destruction; protonation of intermediates. | |

| Temperature | Start | |

| Addition Rate | Slow ( | Rapid addition causes local exotherms, favoring side reactions. |

| Stoichiometry | Large excess ( |

Workup Decision Tree

Handling emulsions is common with benzyloxy compounds. Use this logic flow to maximize recovery.

Figure 2: Workup optimization strategy for minimizing emulsion formation.

References

-

Knochel, P., et al. (2006).[1][4] Soluble Lanthanide Salts (LnCl3[1]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition.

-

Esumi, T., et al. (2006).[9] First enantioselective synthesis of (-)-talaumidin, a neurotrophic diaryltetrahydrofuran-type lignan. Tetrahedron Letters, 47(24), 3979-3983.[9] (Demonstrates utility of the specific CAS 2426-87-1 intermediate).

-

Sigma-Aldrich. (n.d.). Product Specification: 4-Benzyloxy-3-methoxybenzaldehyde.

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie.

Sources

- 1. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]

- 2. 4-Benzyloxy-3-methoxybenzaldehyde [chembk.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 4-Benzyloxy-3-methoxybenzaldehyde 98 2426-87-1 [sigmaaldrich.com]

Application Note: Scalable Synthesis of 4-(Benzyloxy)-2-chloro-3-methoxybenzaldehyde

Executive Summary

The target molecule, 4-(benzyloxy)-2-chloro-3-methoxybenzaldehyde , is a highly functionalized aromatic aldehyde often utilized as a key intermediate in the synthesis of pharmaceuticals (e.g., Voxelotor analogs, antisickling agents) and complex heterocyclic scaffolds.

The synthesis presents a specific regiochemical challenge: introducing a chlorine atom at the C2 position (ortho to the methoxy group and the aldehyde) on a vanillin core. Direct chlorination of vanillin or benzyl vanillin typically yields the C5-chloro isomer due to the directing effects of the hydroxyl/benzyloxy group.

This Application Note details two distinct protocols:

-

Method A (Recommended): Directed Ortho-Metalation (DoM). A modern, high-yielding route utilizing organolithium chemistry to achieve 100% regioselectivity for the C2 position. This method is preferred for pilot-plant scale-up where cryogenic reactors are available.

-

Method B (Alternative): Classical Sandmeyer Sequence. A multi-step pathway via 2-nitrovanillin. This route avoids organometallics but requires tedious isomer separation and handling of diazonium intermediates.

Retrosynthetic Analysis

The strategic disconnection relies on the "synergistic" directing effect of the C1-acetal and C3-methoxy groups to access the sterically crowded C2 position.

Caption: Retrosynthetic logic utilizing Directed Ortho-Metalation (DoM) to access the difficult C2 position.

Method A: Directed Ortho-Metalation (DoM) Protocol (Recommended)

This route offers superior yield and purity by leveraging the "sandwich" effect where the lithium atom is coordinated by both the acetal oxygen and the C3-methoxy oxygen, directing substitution exclusively to C2.

Step 1: Acetal Protection of Benzyl Vanillin

Reaction: Protection of the aldehyde prevents nucleophilic attack during lithiation.

-

Reagents: 4-Benzyloxy-3-methoxybenzaldehyde (1.0 eq), Ethylene Glycol (1.5 eq), p-TsOH (cat.), Toluene.

-

Equipment: Dean-Stark apparatus.

Protocol:

-

Charge a reactor with 4-Benzyloxy-3-methoxybenzaldehyde (100 g, 0.41 mol) and Toluene (1.0 L).

-

Add Ethylene Glycol (38.5 g, 0.62 mol) and p-Toluenesulfonic acid monohydrate (2.0 g).

-

Heat to reflux with vigorous stirring. Continuously remove water via the Dean-Stark trap.

-

Monitor by TLC/HPLC until starting aldehyde is <0.5%.

-

Cool to 25°C. Wash with sat. NaHCO3 (2 x 200 mL) and Brine (200 mL).

-

Concentrate the organic phase to yield the Acetal Intermediate as a white solid/oil. (Yield: >95%). Use directly in Step 2.

Step 2: Regioselective Lithiation & Chlorination

Reaction: C2-Lithiation followed by electrophilic quench.

-

Reagents: Acetal Intermediate (1.0 eq), n-BuLi (1.2 eq, 2.5M in hexanes), Hexachloroethane (C2Cl6) or NCS (1.2 eq), THF (anhydrous).

-

Key Parameter: Temperature control (-78°C to 0°C).

Protocol:

-

Inertion: Purge a jacketed glass reactor with dry Nitrogen/Argon.

-

Dissolve the Acetal Intermediate (100 g, ~0.35 mol) in anhydrous THF (1.0 L).

-

Cooling: Cool the solution to -78°C (dry ice/acetone or cryostat).

-

Lithiation: Add n-BuLi (168 mL, 2.5M, 0.42 mol) dropwise over 45 mins. Maintain internal temp < -65°C.

-

Mechanistic Note: The solution will turn deep yellow/orange, indicating formation of the 2-lithio species stabilized by the adjacent OMe and Acetal oxygens.

-

-

Age: Stir at -78°C for 1 hour to ensure complete metalation.

-

Quench: Dissolve Hexachloroethane (99.4 g, 0.42 mol) in THF (200 mL) and add dropwise to the lithiated species.

-

Alternative: N-Chlorosuccinimide (NCS) can be used but C2Cl6 is often cleaner for lithio-quenches.

-

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Workup: Quench with sat. NH4Cl (500 mL). Extract with EtOAc (2 x 500 mL).

-

Purification: The crude usually contains the product acetal. It can be hydrolyzed directly (Step 3) or passed through a short silica plug to remove lithium salts.

Step 3: Deprotection to Final Product

Reaction: Acid hydrolysis of the acetal.

-

Reagents: Crude Chloro-Acetal, HCl (2N), THF or Acetone.

Protocol:

-

Dissolve the crude residue from Step 2 in Acetone (500 mL).